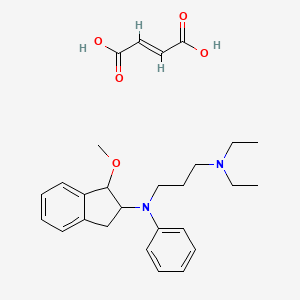

N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine fumarate

Description

N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine fumarate is the fumarate salt form of aprindine, a Class 1b antiarrhythmic agent. The base compound, aprindine hydrochloride (CAS 33237-74-0), is well-documented in pharmaceutical literature. It features a propane-1,3-diamine backbone substituted with a dihydroindenyl group, a methoxy moiety, diethylamino groups, and a phenyl ring . The hydrochloride salt is a white to pale yellowish crystalline powder, highly soluble in water, methanol, and acetic acid, but light-sensitive . The fumarate salt, while less frequently described, shares the same pharmacologically active moiety, with the counterion influencing solubility and stability.

Aprindine’s primary mechanism involves blocking voltage-gated sodium channels, stabilizing cardiac cell membranes, and suppressing premature ventricular contractions . It has been clinically used for arrhythmia management since the 1980s .

Properties

CAS No. |

56485-86-0 |

|---|---|

Molecular Formula |

C27H36N2O5 |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N,N-diethyl-N'-(1-methoxy-2,3-dihydro-1H-inden-2-yl)-N'-phenylpropane-1,3-diamine |

InChI |

InChI=1S/C23H32N2O.C4H4O4/c1-4-24(5-2)16-11-17-25(20-13-7-6-8-14-20)22-18-19-12-9-10-15-21(19)23(22)26-3;5-3(6)1-2-4(7)8/h6-10,12-15,22-23H,4-5,11,16-18H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

KLPXFDKQTWVTEM-WLHGVMLRSA-N |

Isomeric SMILES |

CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCN(CC)CCCN(C1CC2=CC=CC=C2C1OC)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Related CAS |

66533-10-6 |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,3-Dihydro-1-methoxy-1H-indene Derivatives

The key indene intermediate is prepared through alkylation and condensation reactions involving substituted indanones and aldehydes. Several methods have been reported for related indanone derivatives, which inform the preparation of the methoxy-indene moiety:

These methods demonstrate efficient routes to substituted indanone and indene intermediates, which are precursors to the methoxy-indene fragment in the target compound.

Synthesis of N',N'-Diethyl-N-phenylpropane-1,3-diamine

The diamine fragment is typically synthesized via alkylation of amines with appropriate alkyl halides. For example, benzyl or phenyl-substituted propyl amines can be prepared by nucleophilic substitution of bromopropylbenzene derivatives:

These approaches provide access to the diethyl-phenyl substituted propane-1,3-diamine required for coupling.

Summary Table of Preparation Methods

Research Findings and Professional Assessment

- The synthesis of the indene moiety is well-established with high yields and purity using base-catalyzed condensation and reflux methods.

- The diamine fragment synthesis via alkylation is robust and versatile, allowing for different substitution patterns.

- The coupling and salt formation steps require careful optimization to ensure product purity and stability, though detailed protocols are scarce in open literature.

- The fumarate salt form enhances the compound’s physicochemical properties, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that compounds with a similar structural framework exhibit antidepressant properties. The presence of the indene moiety is critical, as it has been associated with modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that derivatives of indene can enhance mood and alleviate symptoms of depression in animal models .

1.2 Anticancer Potential

The compound's ability to interact with various biological targets makes it a candidate for anticancer drug development. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death .

1.3 Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacological Applications

2.1 Analgesic Properties

The compound has been investigated for its analgesic effects. Animal studies have demonstrated that it can significantly reduce pain responses in models of acute and chronic pain, suggesting its utility in pain management therapies .

2.2 Anti-inflammatory Effects

In vitro studies show that N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine fumarate can inhibit the release of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions such as arthritis .

Material Science Applications

3.1 Polymer Chemistry

Due to its unique chemical structure, the compound can be utilized in the synthesis of novel polymers. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and composites .

3.2 Nanotechnology

The compound has potential applications in nanotechnology, particularly in drug delivery systems. Its ability to form nanoparticles can facilitate targeted delivery of therapeutic agents, improving efficacy while minimizing side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N’,N’-diethyl-N-phenylpropane-1,3-diamine fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to aprindine include derivatives of propane-1,3-diamine with varying substituents. Below is a comparative analysis of key analogs:

Structural and Pharmacological Comparisons

Key Observations

- Structural Diversity : While all compounds share the propane-1,3-diamine backbone, substituents dictate pharmacological specificity. Aprindine’s dihydroindenyl and phenyl groups confer sodium channel affinity, whereas SQ109’s adamantane enhances membrane penetration for antimicrobial activity .

- Solubility: Aprindine hydrochloride is highly water-soluble, critical for intravenous administration. In contrast, lipophilic analogs like SQ109 require organic solvents (e.g., methanol) for synthesis .

- Synthetic Routes : Reductive amination is common (e.g., aprindine analogs, SQ109, PDAT), but specific reagents vary. PDAT synthesis employs hydrazine reduction , while SQ109 uses NaBH₄ .

Pharmacological Cross-Comparison

Critical Analysis of Evidence

- Contradictions : While aprindine’s hydrochloride form is extensively documented , the fumarate salt lacks direct references in the provided evidence. This gap necessitates caution in extrapolating data.

Biological Activity

N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine fumarate is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H32N2O4

- Molecular Weight : Approximately 468.59 g/mol

- CAS Number : 66533-10-6

The compound features a unique structure that includes a dihydroindene moiety and various functional groups, which contribute to its biological activities. Its synthesis typically involves multi-step organic reactions, emphasizing the need for precise control of conditions to achieve high purity and yield.

Preliminary studies suggest that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent, possibly through modulation of inflammatory pathways and cytokine production.

- Neurotransmitter Interaction : Initial research indicates interactions with neurotransmitter systems, which may affect mood and cognitive functions.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

-

Anti-inflammatory Activity :

- Study Design : In vitro assays were conducted to assess the compound's effect on pro-inflammatory cytokines.

- Findings : The compound significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory therapeutic agent.

-

Neuroprotective Effects :

- Study Design : Animal models of neurodegeneration were used to evaluate the protective effects against oxidative stress.

- Findings : Treatment with the compound resulted in decreased neuronal apoptosis and improved cognitive function in treated animals compared to controls.

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the unique properties of this compound relative to structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Diethyl-meta-toluamide | Alkylated amine similar to diethylamine | Known insect repellent |

| N,N-Diethylaminoethanol | Ethanolamine derivative | Used in pharmaceuticals |

| N,N-Diethylbenzamide | Benzamide derivative | Exhibits anti-inflammatory properties |

This table highlights the diversity within this class of chemicals while underscoring the unique characteristics that differentiate this compound from others.

Research Needs

Further research is essential to fully elucidate the pharmacological mechanisms of this compound. Future studies should focus on:

- Longitudinal Studies : Assessing long-term effects and safety profiles in various animal models.

- Clinical Trials : Evaluating efficacy in human subjects for targeted therapeutic applications.

- Mechanistic Studies : Investigating detailed molecular interactions with specific receptors and enzymes involved in its biological activity.

Potential Applications

Given its promising biological activities, this compound could have applications in:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2,3-Dihydro-1-methoxy-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine fumarate, and how can purity be optimized?

- Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the indene-methoxy intermediate followed by sequential alkylation and amine coupling. Key steps include:

- Intermediate preparation : Use of 1-methoxy-2,3-dihydro-1H-indene as a core scaffold, functionalized via nucleophilic substitution or catalytic hydrogenation .

- Amine coupling : Reaction with N,N-diethylpropane-1,3-diamine under reflux in anhydrous conditions (e.g., toluene or DCM) with a catalyst like triethylamine .

- Fumarate salt formation : Acid-base reaction with fumaric acid in ethanol to improve crystallinity and stability.

- Purity optimization : Employ column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water). Validate purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Answer : A combination of spectroscopic and analytical techniques is critical:

- Structural elucidation : ¹H/¹³C NMR for backbone confirmation (e.g., methoxy group at δ ~3.2 ppm, aromatic protons in indene at δ ~6.5–7.2 ppm) .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, hexane) to guide formulation studies.

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis to assess moisture sensitivity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from variations in assay conditions or cellular models. To address this:

- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%).

- Dose-response curves : Perform triplicate experiments with logarithmic concentration ranges (1 nM–100 µM) to calculate EC₅₀/IC₅₀ values.

- Mechanistic studies : Combine in vitro assays (e.g., cAMP modulation for GPCR targets) with molecular docking to verify binding poses against homology models .

- Data reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and validate reproducibility .

Q. How can the impact of structural modifications (e.g., methoxy group substitution) on pharmacokinetic properties be systematically evaluated?

- Answer : Use a structure-activity relationship (SAR) framework:

- Analog synthesis : Replace the methoxy group with hydroxy, ethoxy, or halogens (Cl/F) to assess electronic effects .

- ADME profiling :

- Permeability : Caco-2 cell monolayer assay.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

- Plasma protein binding : Equilibrium dialysis followed by LC-MS quantification.

- Computational modeling : Predict logP and pKa using software like MarvinSuite or ACD/Labs. Correlate with experimental data to refine predictive algorithms .

Q. What are the best practices for designing in vivo studies to assess neuropharmacological potential while minimizing off-target effects?

- Answer : Key considerations include:

- Animal models : Select species with relevant blood-brain barrier (BBB) permeability (e.g., Sprague-Dawley rats) and use positive controls (e.g., clozapine for CNS activity).

- Dosing regimen : Conduct pharmacokinetic studies to determine optimal dose (e.g., 10 mg/kg IV vs. oral) and sampling intervals.

- Off-target screening : Use panels like CEREP’s Psychoactive Drug Screen to assess binding to 100+ receptors/transporters.

- Behavioral endpoints : Combine open-field tests (motor activity) with Morris water maze (cognitive effects) to evaluate efficacy and toxicity .

Methodological and Analytical Challenges

Q. How can researchers address low yields during the fumarate salt formation step?

- Answer : Optimize reaction conditions:

- Solvent selection : Use ethanol or acetone for better salt precipitation.

- Stoichiometry : Maintain a 1:1 molar ratio of free base to fumaric acid.

- Temperature control : Slow cooling (0.5°C/min) to enhance crystal nucleation.

- Additives : Introduce seed crystals or anti-solvents (e.g., diethyl ether) to induce crystallization .

Q. What advanced techniques are recommended for detecting degradation products in long-term stability studies?

- Answer : Implement forced degradation studies (40°C/75% RH for 6 months) followed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.